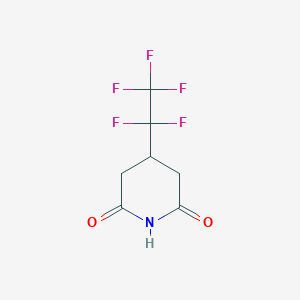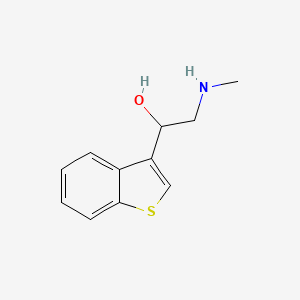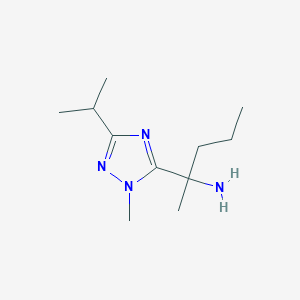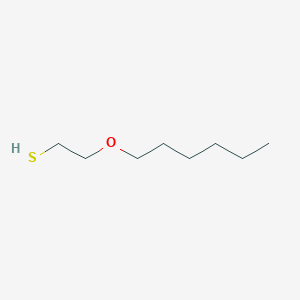![molecular formula C7H5ClN4 B13544628 7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
7-Chloropyrido[2,3-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings, but they are optimized for larger scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloropyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrido[2,3-d]pyrimidin-7-ones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Applications De Recherche Scientifique
7-Chloropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chloropyrido[2,3-d]pyrimidin-2-amine involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes play a critical role in the phosphorylation of proteins, which is essential for cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and other disease-related processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4-Amino-6-chloropyrimidine derivatives: Used in similar applications due to their biological activity.
2-Amino-substituted pyrido[2,3-d]pyrimidines: These compounds also exhibit significant biological activities.
Uniqueness
7-Chloropyrido[2,3-d]pyrimidin-2-amine stands out due to its specific substitution pattern, which enhances its ability to interact with biological targets. This makes it a valuable compound in the development of new therapeutic agents .
Propriétés
IUPAC Name |
7-chloropyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-1-4-3-10-7(9)12-6(4)11-5/h1-3H,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSLKVQZCXIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=NC=C21)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


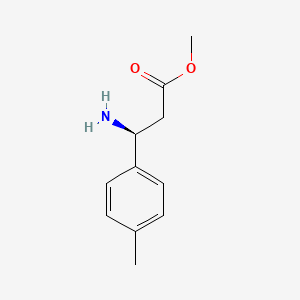


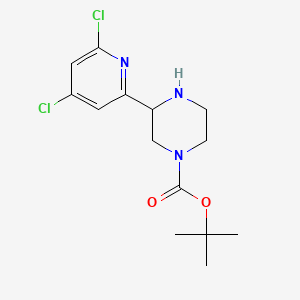

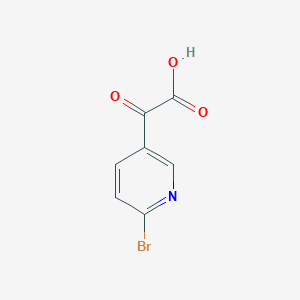
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
